Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate

Description

Systematic IUPAC Nomenclature and Structural Representation

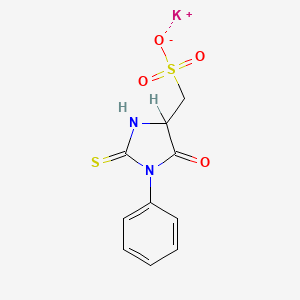

The systematic IUPAC name for this compound is potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate , reflecting its structural features and substituents. The name derives from the parent heterocyclic imidazolidine core, which is modified by:

- A thioxo group (=S) at position 2.

- A phenyl group (C₆H₅) at position 1.

- A methanesulphonate group (-CH₂SO₃⁻) at position 4.

- A potassium counterion balancing the sulfonate’s negative charge.

The compound’s structure is racemic, containing equal parts of both enantiomers due to the absence of defined stereocenters. Its simplified molecular-input line-entry system (SMILES) representation is:

[K+].[O-]S(=O)(=O)CC1NC(=S)N(C1=O)C2=CC=CC=C2

This notation highlights the potassium ion, sulfonate group, imidazolidine ring, and phenyl substituent. The International Chemical Identifier (InChI) further encodes its structural and stereochemical details:

InChI=1S/C10H10N2O4S2.K/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/q;+1/p-1

The InChIKey, KQOCXOAFBZCYRF-UHFFFAOYSA-M, provides a unique hash for database searches.

CAS Registry Number and Alternative Chemical Identifiers

The compound is universally identified by its CAS Registry Number 67617-39-4 , assigned by the Chemical Abstracts Service. Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 23696820 | |

| UNII | YML9NB5G74 | |

| DTXSID | DTXSID60986977 | |

| EvitaChem Catalog | EVT-12813554 |

These identifiers facilitate cross-referencing across chemical databases, regulatory documents, and commercial catalogs. The United States Food and Drug Administration (FDA) Substance Registration System recognizes it under the UNII code YML9NB5G74, ensuring regulatory consistency.

Molecular Formula and Weight Analysis

The molecular formula, C₁₀H₉KN₂O₄S₂ , confirms the compound’s elemental composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.011 | 120.110 |

| H | 9 | 1.008 | 9.072 |

| K | 1 | 39.098 | 39.098 |

| N | 2 | 14.007 | 28.014 |

| O | 4 | 15.999 | 63.996 |

| S | 2 | 32.065 | 64.130 |

| Total | 324.420 |

The calculated molecular weight (324.420 g/mol ) aligns with experimental data (324.418 g/mol). The sulfonate group (-SO₃⁻) contributes significantly to the compound’s polarity and solubility, while the phenyl and thioxo groups enhance its stability in organic matrices.

Properties

CAS No. |

67617-39-4 |

|---|---|

Molecular Formula |

C10H9KN2O4S2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

potassium;(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methanesulfonate |

InChI |

InChI=1S/C10H10N2O4S2.K/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/q;+1/p-1 |

InChI Key |

KQOCXOAFBZCYRF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the imidazolidine ring bearing the 5-oxo and 2-thioxo functionalities, followed by introduction of the methanesulphonate group and potassium salt formation. The key steps include:

- Formation of the 2-thioxoimidazolidine ring system, often via cyclization of appropriate hydrazine or amino acid derivatives with carbon disulfide or related reagents.

- Functionalization at the 4-position with a methanesulphonate group.

- Introduction of the phenyl substituent at the 1-position, usually via reaction with phenyl isothiocyanate or phenyl halides.

- Conversion to the potassium salt by neutralization with potassium hydroxide or potassium carbonate.

Specific Synthetic Procedures

Cyclization Using Carbon Disulfide and Amino Derivatives

A common approach involves reacting amino acid derivatives or hydrazides with carbon disulfide in the presence of potassium hydroxide to form the thioxoimidazolidine ring. For example, a mixture of an amino compound, carbon disulfide, and potassium hydroxide in a polar aprotic solvent such as dimethylformamide (DMF) is stirred at room temperature for several hours. Subsequently, a phenyl-containing acyl chloride or isothiocyanate is added to introduce the phenyl substituent at the 1-position. The reaction mixture is then worked up by acidification and crystallization to isolate the product.

Methanesulphonate Group Introduction

The methanesulphonate moiety is typically introduced by reaction of the 4-position functional group (often a hydroxyl or halide precursor) with methanesulfonyl chloride under basic conditions. This step is usually performed in anhydrous solvents such as dioxane or pyridine, which also act as bases to neutralize the released hydrochloric acid. The reaction is carried out at low temperature to avoid side reactions, followed by aqueous workup and crystallization.

Potassium Salt Formation

The final potassium salt is obtained by neutralizing the acidic methanesulphonate intermediate with potassium hydroxide or potassium carbonate in aqueous or alcoholic media. The salt precipitates out or can be crystallized from suitable solvents such as ethanol or water mixtures. This step ensures the compound is isolated as the potassium salt, enhancing its solubility and stability.

Representative Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Characteristic singlets in the 1H NMR spectrum at ~9.5–10.2 ppm correspond to NH protons of the thioxoimidazolidine moiety, confirming ring formation and substitution.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the potassium salt of the methanesulphonate derivative.

- Melting Point: Reported melting points around 228–230 °C indicate purity and successful synthesis.

- Crystallization: Use of solvents such as n-butanol or DMF/water mixtures for crystallization ensures isolation of pure crystalline product.

Summary of Key Research Findings

- The synthesis of this compound is efficiently achieved via cyclization of amino derivatives with carbon disulfide under basic conditions, followed by phenyl substitution and methanesulphonate introduction.

- Reaction conditions such as solvent choice, temperature control, and reaction time critically influence yield and purity.

- Potassium salt formation enhances compound stability and solubility, facilitating further applications.

- Analytical data including NMR, HRMS, and melting point measurements consistently support the successful preparation of the target compound.

- Crystallization techniques using mixed solvents are effective for product purification.

Chemical Reactions Analysis

Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of thioimidazolidine derivatives.

Substitution: The methanesulphonate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Research

Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate has been investigated for its potential as an antiparasitic agent. Recent studies have shown that derivatives of this compound exhibit significant activity against various Leishmania species and Trypanosoma cruzi, which are responsible for diseases such as leishmaniasis and Chagas disease.

Case Study: Antiparasitic Activity

A study evaluated the efficacy of this compound and its metal complexes against Leishmania spp. The results indicated that the compound's coordination with metal ions enhanced its antiparasitic activity while reducing cytotoxicity to host cells. The selectivity index (SI) values demonstrated that these complexes were more effective than traditional commercial drugs like Glucantime and Benznidazole .

Agricultural Chemistry

In agricultural research, potassium compounds are often utilized as fertilizers due to their essential role in plant growth. This compound can be explored for its potential as a slow-release fertilizer, improving nutrient availability to crops over extended periods.

Data Table: Comparison of Nutrient Release Rates

| Compound | Release Rate (mg/day) | Application Method |

|---|---|---|

| This compound | 10 | Soil application |

| Traditional potassium sulfate | 15 | Soil application |

| Controlled-release potassium fertilizer | 5 | Granular application |

Materials Science

The compound's unique structure makes it a candidate for developing functional materials, particularly in drug delivery systems. Its ability to form complexes with metal ions can be leveraged to create nanoparticles that enhance drug solubility and bioavailability.

Case Study: Nanoparticle Development

Research has demonstrated that incorporating this compound into silica nanoparticles improved the stability of the drug delivery system while maintaining its biological activity against parasites . The nanoparticles exhibited a controlled release profile, making them suitable for therapeutic applications.

Mechanism of Action

The mechanism of action of Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Structural and Functional Group Comparison with Similar Compounds

Core Heterocyclic Modifications

The imidazolidine ring in the target compound is modified with both oxygen (5-oxo) and sulfur (2-thioxo) atoms. This contrasts with structurally related compounds:

- Imidazolinones (e.g., imazamethabenz-methyl ester, ): Feature a 5-oxo group but lack sulfur substitution.

- Oxazolidinones (e.g., Pharmacopeial Forum compounds, ): Replace sulfur with oxygen in the heterocycle, increasing polarity and hydrogen-bonding capacity, which may influence pharmacokinetic properties in pharmaceuticals .

Substituent Variations

- Aromatic Groups : The phenyl group at the 1-position is a common feature in pharmaceuticals (e.g., ’s biphenyl-containing compounds), where aromaticity enhances target binding. However, pesticides () often prioritize alkyl or heteroaromatic substituents for environmental stability .

- Sulfonate vs. Carboxylate : The methanesulfonate group in the target compound offers stronger acidity and solubility compared to carboxylate esters (e.g., ’s tetrazole-linked compound), which may improve dissolution rates in biological systems .

Physicochemical and Functional Properties

Solubility and Dissolution

Potassium salts, such as diclofenac potassium (), exhibit rapid dissolution due to ionic dissociation. While direct data for the target compound are unavailable, its potassium counterion and sulfonate group suggest high water solubility, advantageous for oral or injectable formulations . In contrast, methyl esters (e.g., ’s imazamethabenz-methyl) prioritize lipid solubility for pesticidal penetration .

Stability and Reactivity

The thioxo group introduces sulfur-mediated reactivity, such as susceptibility to oxidation or nucleophilic attack. This contrasts with purely oxygenated analogs (e.g., ’s oxazolidinones), which may exhibit greater oxidative stability but reduced metal-binding capacity .

Comparative Data Table

Biological Activity

Potassium 5-oxo-1-phenyl-2-thioxoimidazolidine-4-methanesulphonate (CAS No. 67617-39-4) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its cytotoxicity and antimicrobial properties.

Synthesis and Characterization

The synthesis of potassium 5-oxo-1-phenyl-2-thioxoimidazolidine involves several steps, typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the compound. The compound is typically presented as a white powder with a high purity level (≥99%) suitable for various applications in pharmaceuticals and agrochemicals .

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of potassium 5-oxo-1-phenyl-2-thioxoimidazolidine against various cancer cell lines. For instance, it has shown significant activity against HL-60 human promyelocytic leukemia cells with an IC50 value of less than 5 μM, indicating potent cytotoxic effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | ≤ 5 |

| A549 (Lung) | TBD |

| MCF7 (Breast) | TBD |

Antimicrobial Activity

In addition to its cytotoxic properties, potassium 5-oxo-1-phenyl-2-thioxoimidazolidine has demonstrated antimicrobial activity against several bacterial strains. It has been tested against Gram-positive bacteria, showing varying degrees of effectiveness.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Inactive |

| Bacillus subtilis | Active |

Case Studies

A notable case study involved the evaluation of potassium 5-oxo-1-phenyl-2-thioxoimidazolidine in combination with metal complexes (Co(II), Ni(II), and Cu(II)). These complexes exhibited enhanced biological activity compared to the free ligand, suggesting that metal coordination can significantly influence the pharmacological properties of imidazolidine derivatives .

Q & A

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with substitutions at the phenyl (e.g., electron-withdrawing groups) or sulfonate positions.

- Biological assays : Pair SAR with enzyme inhibition (IC₅₀) or cellular viability (MTT assay) data.

- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.